molecular formula C17H22ClN3O3S B2904659 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide CAS No. 1797226-95-9

2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide

Cat. No.: B2904659
CAS No.: 1797226-95-9
M. Wt: 383.89
InChI Key: KKMRDSGLJIZFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring structure, and they are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions. Subsequent chlorination and sulfonation reactions introduce the chloro and sulfonamide groups, respectively. The hydroxyethyl cyclohexyl methyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloroquinone derivative.

  • Reduction: : The quinoxaline core can be reduced to form a quinoxaline derivative with different functional groups.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chloroquinone derivatives.

  • Reduction: : Formation of reduced quinoxaline derivatives.

  • Substitution: : Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, quinoxaline derivatives have been studied for their antimicrobial properties. This compound, in particular, may be investigated for its potential use as an antimicrobial agent against various pathogens.

Medicine

The compound's sulfonamide group suggests potential applications in medicinal chemistry. It could be explored for its pharmacological properties, such as antibacterial or antifungal activity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide is not well-documented. similar quinoxaline derivatives are known to interact with microbial enzymes, inhibiting their function and leading to the death of the microorganism. The molecular targets and pathways involved would likely be similar to those of other quinoxaline-based antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

  • Quinomycin: : A quinoxaline derivative used as an antibiotic.

  • Echinomycin: : Another quinoxaline-based antibiotic.

  • Levomycin: : A quinoxaline derivative with antibacterial properties.

  • Quinacillin: : A quinoxaline derivative used in veterinary medicine.

Uniqueness

2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

2-chloro-N-[[1-(2-hydroxyethyl)cyclohexyl]methyl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3S/c18-16-11-19-15-10-13(4-5-14(15)21-16)25(23,24)20-12-17(8-9-22)6-2-1-3-7-17/h4-5,10-11,20,22H,1-3,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRDSGLJIZFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CNS(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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